

# An In-Depth Technical Guide to the GGFG Linker in Antibody-Drug Conjugates

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Compound of Interest

Compound Name: DBM-GGFG-NH-O-CO-Exatecan

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## Introduction

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs), most notably in the highly successful therapeutic, trastuzumab deruxtecan (Enhertu®). This linker's design balances the need for stability in systemic circulation with efficient cleavage within the tumor microenvironment, contributing significantly to the therapeutic window and efficacy of the ADC. This technical guide provides a comprehensive overview of the GGFG linker, including its mechanism of action, cleavage by specific proteases, stability, and its role in the bystander effect. Detailed experimental protocols and quantitative data are presented to provide a practical resource for researchers in the field.

## **Core Principles of the GGFG Linker**

The GGFG linker is a protease-cleavable linker, meaning it is designed to be selectively cleaved by enzymes that are more active in the tumor microenvironment or within tumor cells themselves. This targeted release of the cytotoxic payload is a key strategy to minimize off-target toxicity and enhance the therapeutic index of the ADC.

## **Mechanism of Action**



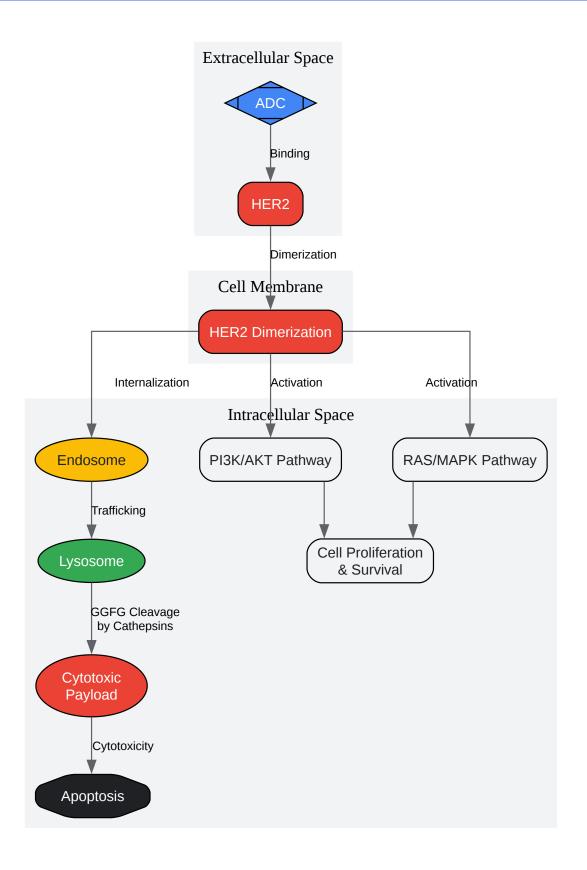
ADCs utilizing the GGFG linker, such as those targeting the HER2 receptor, follow a multi-step process to deliver their cytotoxic payload:

- Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[1]
- Trafficking to the Lysosome: The internalized vesicle containing the ADC traffics through the endosomal-lysosomal pathway.
- Enzymatic Cleavage: Within the acidic environment of the lysosome, proteases, particularly cathepsins, become active and recognize the GGFG peptide sequence.[2]
- Payload Release: The proteases cleave the peptide backbone of the GGFG linker, liberating the cytotoxic payload into the cytoplasm of the cancer cell.[1]
- Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by intercalating with DNA or inhibiting topoisomerase I, leading to apoptosis of the cancer cell.

## Signaling Pathways and ADC Internalization

The efficacy of a GGFG-linked ADC is intrinsically linked to the biology of its target receptor. In the case of HER2-targeted ADCs, the HER2 signaling pathway plays a crucial role in the internalization process.





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HER2 Signaling and ADC Internalization Pathway



HER2, upon binding by the ADC's antibody component, can form homodimers or heterodimers with other members of the ErbB family. This dimerization leads to the activation of downstream signaling pathways such as the PI3K/AKT and RAS/MAPK pathways, which are involved in cell proliferation and survival.[3] Concurrently, the formation of these dimers can also facilitate the internalization of the HER2-ADC complex, a critical step for the subsequent release of the payload.[4]

## **Quantitative Data on GGFG Linker Performance**

The performance of the GGFG linker can be quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data related to its cleavage, stability, and efficacy.

## **Enzymatic Cleavage of GGFG Linker**

The GGFG linker is primarily cleaved by lysosomal cysteine proteases, with Cathepsin L showing significantly higher efficiency than Cathepsin B.[5][6] While specific kcat/Km values for GGFG cleavage by these enzymes are not readily available in the public domain, studies have demonstrated near-complete release of the payload within 72 hours, predominantly mediated by Cathepsin L.[5][6]



Enzyme	Substrate	kcat (s <sup>-1</sup> )	Km (μM)	kcat/Km (M <sup>-1</sup> S <sup>-1</sup> )	Reference(s
Cathepsin L	GGFG-DXd	N/A	N/A	N/A	[5][6]
Cathepsin B	GGFG-DXd	N/A	N/A	N/A	[5][6]

N/A: Specific

kinetic

constants are

not publicly

available.

Qualitative

data indicates

Cathepsin L

is significantly

more efficient

than

Cathepsin B

for GGFG

cleavage.

## **Plasma Stability of GGFG-Linked ADCs**

A crucial attribute of the GGFG linker is its high stability in systemic circulation, which minimizes the premature release of the cytotoxic payload and reduces off-target toxicities.

ADC	Species	Incubation Time	Payload Release (%)	Reference(s)
Trastuzumab Deruxtecan	Human	21 days	2.1	
Trastuzumab Deruxtecan	Monkey	72 hours	< 1 (in vivo)	[7]
Trastuzumab	Human	1 year	< 5 (drug only)	[8]



## In Vitro Cytotoxicity of GGFG-Linked ADCs

The cytotoxic potency of GGFG-linked ADCs is typically evaluated in cancer cell lines with varying levels of target antigen expression.

ADC	Cell Line	HER2 Expression	IC50 (µg/mL)	Reference(s)
Trastuzumab Deruxtecan	NCI-N87	High	< 0.1	[9][10]
Trastuzumab Deruxtecan	Gastric Cancer Lines (n=30)	High, Moderate, Low, Non- expressing	Calculated in 63.3% of cell lines	[9][10]
Trastuzumab	NCI-N87	High	> 200	[9][10]

## **Bystander Effect of GGFG-Linked ADCs**

The bystander effect, where the released payload from a target cell kills adjacent antigennegative cells, is a key feature of ADCs with membrane-permeable payloads and cleavable linkers like GGFG.

ADC	Co-culture System	Treatment Concentration	Viability of HER2-negative cells	Reference(s)
Trastuzumab Deruxtecan	HER2-positive (NCI-N87) & HER2-negative (MDA-MB-468- Luc)	0.1 μg/mL	Significantly reduced	[11][12]
Trastuzumab Emtansine (T- DM1)	HER2-positive (NCI-N87) & HER2-negative (MDA-MB-468- Luc)	0.1 μg/mL	No significant effect	[11]



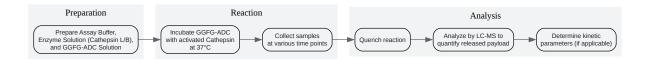
## **Experimental Protocols**

Detailed methodologies are essential for the accurate evaluation of GGFG-linked ADCs. The following sections provide protocols for key experiments.

## **Cathepsin Cleavage Assay**

This assay evaluates the susceptibility of the GGFG linker to cleavage by specific cathepsins.

#### Workflow:



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#### Cathepsin Cleavage Assay Workflow

#### Materials:

- Purified GGFG-linked ADC
- Recombinant human Cathepsin B and Cathepsin L
- Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
- Quenching solution (e.g., acetonitrile with an internal standard)
- LC-MS system

#### Procedure:

 Prepare the assay buffer and activate the cathepsin enzyme according to the manufacturer's instructions.



- In a microplate, combine the activated cathepsin solution with the GGFG-ADC solution.
- Incubate the plate at 37°C.
- At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the reaction mixture.
- Immediately quench the reaction by adding the quenching solution.
- Analyze the samples by LC-MS to separate and quantify the amount of released payload and intact ADC.
- Plot the concentration of the released payload over time to determine the cleavage rate.

## **Plasma Stability Assay**

This assay assesses the stability of the GGFG-linked ADC in plasma to predict its in vivo stability.

#### Workflow:



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Plasma Stability Assay Workflow

#### Materials:

- GGFG-linked ADC
- Human and/or mouse plasma



- Phosphate-buffered saline (PBS)
- LC-MS system

#### Procedure:

- Spike the GGFG-ADC into plasma at a defined concentration.
- Incubate the plasma samples at 37°C.
- At various time points (e.g., 0, 24, 48, 72 hours, and up to 21 days), collect aliquots of the plasma.[1][10]
- Process the samples to isolate the ADC and/or the released payload. This may involve protein precipitation or immunocapture methods.[2]
- Analyze the samples by LC-MS to quantify the concentration of intact ADC and any released payload.
- Calculate the percentage of intact ADC remaining at each time point to determine the plasma stability.

## In Vitro Cytotoxicity (MTT) Assay

This assay measures the cytotoxic effect of the GGFG-linked ADC on cancer cells.[2][3][4][13] [14][15][16]

#### Workflow:



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In Vitro Cytotoxicity (MTT) Assay Workflow



#### Materials:

- Target cancer cell lines (e.g., HER2-positive and HER2-negative)
- · Complete cell culture medium
- GGFG-linked ADC
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
   [14]
- Prepare serial dilutions of the GGFG-ADC in cell culture medium.
- Remove the existing medium from the cells and add the ADC dilutions. Include untreated control wells.
- Incubate the plate for a period of 72 to 120 hours at 37°C.[14]
- Add MTT solution to each well and incubate for an additional 2-4 hours.
- Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.



## Synthesis and Conjugation of the GGFG Linker

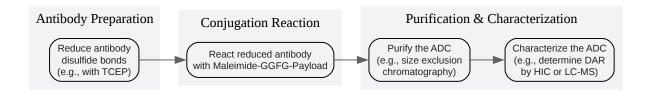
The synthesis of a GGFG-linked ADC involves two main stages: the synthesis of the GGFG-payload conjugate and its subsequent conjugation to the antibody.

1. Synthesis of the Maleimide-GGFG-Payload Conjugate:

This process involves solid-phase peptide synthesis to create the GGFG tetrapeptide, followed by the attachment of a maleimide group (for antibody conjugation) and the cytotoxic payload. The payload is often connected via a self-immolative spacer to ensure its release in an active form after cleavage.

#### 2. Conjugation to the Antibody:

The maleimide-GGFG-payload is then conjugated to the antibody, typically through the thiol groups of cysteine residues. The interchain disulfide bonds of the antibody are first partially or fully reduced to expose the reactive thiol groups.



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